N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

X-ray crystallography conformational analysis intramolecular hydrogen bonding

This pyrazolyl carboxamide is a structurally defined probe for CRAC/ICRAC channel inhibitor SAR, backed by single-crystal X-ray data confirming a non-planar conformation and intramolecular H-bond network. Unlike des-methyl or benzamide analogs, the 3,5-dimethyl-4-phenylpyrazole core with cyclobutane constraint offers distinct conformational restriction, metabolic stability, and target engagement. Ideal for hit-to-lead optimization, virtual screening, and focused library synthesis. Verify batch-specific purity and order now.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 2034292-75-4
Cat. No. B2388640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
CAS2034292-75-4
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)12-11-19-18(22)16-9-6-10-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,19,22)
InChIKeyMWZBWMUOYHJALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide: Technical Baseline for Scientific Procurement


N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034292-75-4, C18H23N3O, MW 297.40) is a synthetic pyrazolyl carboxamide featuring a 3,5-dimethyl-4-phenyl-1H-pyrazole core linked via an ethyl spacer to a cyclobutanecarboxamide moiety [1]. Single-crystal X-ray diffraction reveals a non-planar conformation with the phenyl ring rotated relative to the pyrazole plane, an intramolecular N–H···N hydrogen bond forming a fused five-membered ring, and additional C–H···O and C–H···π interactions [2]. This compound falls within the structural scope of pyrazolyl-based carboxamides claimed as Calcium Release-Activated Calcium (CRAC/ICRAC) channel inhibitors in multiple Grünenthal GmbH patent families [3].

Why N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Cannot Be Substituted by Simple Pyrazole Analogs


The target compound integrates three structural features—3,5-dimethyl-4-phenylpyrazole pharmacophore, ethyl linker, and cyclobutanecarboxamide group—that collectively define its conformational, electronic, and steric profile. Removal of the 3,5-dimethyl groups (yielding the 4-phenyl-1H-pyrazole analog, CAS 2034291-33-1) eliminates key hydrophobic contacts and alters the torsion angle between phenyl and pyrazole rings, as evidenced by comparative crystallographic data [1]. Replacement of the constrained cyclobutane ring with a planar benzamide (e.g., CAS 2034551-84-1) removes ring-strain-imposed conformational restriction, which can affect binding-site complementarity and metabolic stability in target engagement assays [2]. Broader pyrazolyl carboxamide analogs lacking the full substitution pattern have shown variable ICRAC inhibitory activity, underscoring the sensitivity of biological outcome to precise substitution [3]. Generic substitution therefore risks unpredictable shifts in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide in Scientific Selection


Crystal Structure Conformation: Intramolecular Hydrogen Bond Network vs. 4-Phenyl Analog

Single-crystal X-ray diffraction of the target compound (space group P21/c, Z=4) establishes an intramolecular N–H···N hydrogen bond that fuses a five-membered ring to the pyrazole core, along with C–H···O and C–H···π interactions [1]. This hydrogen bond network is dependent on the N–H of the carboxamide and the pyrazole N2 atom, and is sensitive to the steric and electronic environment created by the 3,5-dimethyl substituents. In the des-methyl analog (4-phenyl-1H-pyrazole derivative, CAS 2034291-33-1), the absence of these methyl groups is predicted to alter the torsion angle between phenyl and pyrazole rings by removing steric buttressing, potentially disrupting the intramolecular H-bond geometry [2].

X-ray crystallography conformational analysis intramolecular hydrogen bonding

Cyclobutane Ring Conformational Constraint vs. Benzamide and Cyclohexene Analogs

The cyclobutanecarboxamide moiety introduces ~26.3 kcal/mol ring strain, constraining the carboxamide NH vector orientation and limiting rotational degrees of freedom compared to planar benzamide analogs (e.g., CAS 2034551-84-1) or flexible cyclohex-3-enecarboxamide analogs (e.g., CAS 2034506-01-7) [1]. This conformational restriction can enhance binding-site complementarity and metabolic stability by reducing the entropic penalty upon target binding and shielding the amide bond from hydrolytic enzymes [2].

conformational restriction ring strain structure-activity relationship

Patent-Defined ICRAC Inhibitor Scope and Class-Level Activity Range

The target compound maps structurally to Formula (I) in Grünenthal patent WO-2014108336-A1, which claims pyrazolyl-based carboxamides as ICRAC inhibitors for inflammatory diseases [1]. Exemplified compounds in the related patent family (US 9206136 B2) demonstrate ICRAC pIC50 values ranging from 5.0 to 8.4 (IC50 10 µM to 4 nM), with activity exquisitely dependent on pyrazole substitution pattern and carboxamide moiety [2]. While the target compound itself does not have a publicly reported ICRAC IC50, its structural features—3,5-dimethyl-4-phenylpyrazole core, ethyl linker, cyclobutanecarboxamide—are consistent with pharmacophoric elements required for potent ICRAC inhibition in this chemical series.

ICRAC inhibition calcium signaling immunomodulation

Predicted Physicochemical Property Differentiation from Des-Methyl Analog

Predicted logP for the target compound is 3.38 compared to an estimated 2.5–2.8 for the des-methyl analog (4-phenyl-1H-pyrazole derivative, CAS 2034291-33-1) [1]. The addition of two methyl groups increases calculated logP by approximately 0.6–0.9 units, reflecting enhanced lipophilicity that can improve membrane permeability but also requires monitoring of solubility and metabolic clearance [2]. The target compound has a molecular weight of 297.40 g/mol with 3 H-bond acceptors and 1 H-bond donor, placing it within orally bioavailable chemical space (Lipinski compliant) with 4 rotatable bonds and no chiral centers [1].

lipophilicity drug-likeness physicochemical profiling

Recommended Application Scenarios for N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Guided by Differential Evidence


Structure-Activity Relationship (SAR) Studies on ICRAC/CRAC Channel Inhibitors

The target compound is optimally deployed as a probe in SAR campaigns exploring the pyrazolyl carboxamide chemical space defined by Grünenthal patent families [1]. Its 3,5-dimethyl-4-phenylpyrazole core with cyclobutanecarboxamide side chain represents a specific substitution combination not widely exemplified in the patent literature, allowing researchers to map the contribution of cyclobutane constraint and methyl substitution to ICRAC inhibitory potency, selectivity, and pharmacokinetic profile.

Conformational Analysis and Computational Chemistry Studies

The published single-crystal X-ray structure provides a validated starting point for docking studies, molecular dynamics simulations, and pharmacophore modeling [2]. Researchers can leverage the experimentally determined intramolecular H-bond network and non-planar conformation to build accurate models for virtual screening or to understand conformational preferences differentiating cyclobutanecarboxamide from benzamide-containing analogs.

Building Block for Focused Library Synthesis

The compound serves as a versatile synthetic intermediate for generating focused compound libraries. The cyclobutanecarboxamide moiety can be selectively modified, while the pyrazole core with its 3,5-dimethyl-4-phenyl substitution provides a defined pharmacophoric anchor. This modularity enables systematic variation of linker length, amide substituent, and pyrazole decoration for hit-to-lead optimization programs.

Physicochemical Benchmarking and Permeability Studies

With a predicted logP of 3.38 and favorable Lipinski parameters, the target compound can serve as a reference point for assessing how incremental lipophilicity (ΔlogP ~0.6–0.9 vs. des-methyl analog) affects membrane permeability, solubility, and metabolic stability in cell-based permeability assays (e.g., Caco-2 or PAMPA) and liver microsomal stability studies [3].

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